Propan-2-yl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Description
“Propan-2-yl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C17H20N2O4S .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The title compound was prepared by the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy . The reaction was protected by N2 and the compound was dissolved in 30 mL ClCH2CH2Cl .Molecular Structure Analysis
The molecular structure of similar compounds has been reported . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The title compound was prepared by the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy . After the reaction, the organic phase was washed with 10% sodium carbonate hydrous solution and 20% sodium chloride hydrous solution for twice, respectively .Scientific Research Applications
Heterocyclic Derivative Syntheses
Research demonstrates the catalytic reactions of certain compounds, including prop-2-ynyl derivatives, under oxidative carbonylation conditions to produce a variety of heterocyclic derivatives. These reactions, carried out in specific conditions, lead to the formation of compounds with potential applications in pharmaceuticals and material science (Bacchi et al., 2005).
Synthesis of Isotopomers for Pharmacological Studies
Another study involves the synthesis of isotopomers of specific antagonists, prepared through a series of steps from chiral and radiolabeled building blocks. This method showcases the compound's relevance in creating radiolabeled versions for pharmacological research and tracing studies (Czeskis, 1998).
Pyrazolyl and Thiazolyl Derivatives Synthesis
The regiospecific synthesis of pyrazolyl and thiazolyl derivatives illustrates the compound's application in creating specific molecular structures for potential use in drug design and development. These compounds' crystal structures are crucial for understanding their interactions and functionalities (Kumarasinghe et al., 2009).
Development of Antifungal and Antibacterial Agents
Compounds synthesized from the reaction of specific derivatives with dichlorides exhibit moderate antifungal and antibacterial activity. This suggests the compound's utility in synthesizing new chemical entities for antimicrobial research (Srinivasulu et al., 2007).
Fatty Acid Amide Hydrolase Inhibitors
Research into tetrazolylpropan-2-ones as inhibitors of fatty acid amide hydrolase (FAAH) indicates the compound's application in studying and potentially treating conditions related to the endocannabinoid system. Modifications to the compound's structure can significantly affect metabolic stability and FAAH inhibitory potency (Garzinsky et al., 2018).
Biocatalytic Synthesis Methods
A study on the biocatalytic synthesis of vasopressors showcases an innovative approach to producing stereoisomers of a compound with potential medical applications. This method emphasizes the compound's relevance in creating precise molecular configurations for specific therapeutic purposes (Erdmann et al., 2019).
Properties
IUPAC Name |
propan-2-yl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-9(2)23-17(21)13-10(3)14(24-15(13)18)16(20)19-11-7-5-6-8-12(11)22-4/h5-9H,18H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOVNBVUFJLMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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